molecular formula C26H29N3O2 B4547709 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine

1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine

Cat. No.: B4547709
M. Wt: 415.5 g/mol
InChI Key: DVVMTXGLVWUGGB-UHFFFAOYSA-N
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Description

The compound "1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine" represents a complex molecule characterized by a multi-ring structure involving benzofuran, benzyl, pyrazol, and piperidine groups

Properties

IUPAC Name

1-[[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]-4-(methoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-30-19-21-11-13-28(14-12-21)17-23-18-29(16-20-7-3-2-4-8-20)27-26(23)25-15-22-9-5-6-10-24(22)31-25/h2-10,15,18,21H,11-14,16-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVMTXGLVWUGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)CC2=CN(N=C2C3=CC4=CC=CC=C4O3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of this compound involves multiple steps, each with its own reaction conditions. A common synthetic route starts with the preparation of the benzofuran moiety, followed by the construction of the benzyl-pyrazol framework. The final step involves coupling these intermediates with methoxymethylpiperidine under specific reaction conditions, which might include catalysts, solvents, and temperature controls.

Industrial Production Methods Industrial synthesis methods scale up these laboratory procedures, often optimizing reaction conditions for higher yields and purity. This might involve advanced techniques such as continuous flow reactors and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions Reagents such as hydrogen peroxide or peracids might be used for oxidation, while sodium borohydride or hydrogen gas could be employed for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present.

Major Products Formed The major products formed from these reactions will depend on the specific reaction type. Oxidation might yield hydroxylated derivatives, reduction could lead to alcohols or amines, and substitution might introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology Biologically, it might be used as a probe to study specific enzyme functions or metabolic pathways due to its structural complexity.

Medicine

Industry Industrially, this compound could be used in the manufacture of specialized materials or chemicals, given its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects will largely depend on the biological or chemical context. In a biological setting, it might interact with molecular targets such as enzymes or receptors, leading to a series of downstream effects. The pathways involved could include signal transduction cascades or metabolic processes, depending on the specific activity of the compound.

Comparison with Similar Compounds

Uniqueness Compared to similar compounds, the structure of "1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine" offers a unique combination of functional groups and ring systems that can result in distinctive chemical and biological properties.

List of Similar Compounds Similar compounds might include other benzofuran derivatives, pyrazol derivatives, and piperidine derivatives, each with their own specific functionalities and applications.

This compound stands as an intriguing subject for research and application across multiple scientific disciplines. Its unique structure and versatile reactivity make it a valuable asset in both academic and industrial settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine
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1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine

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